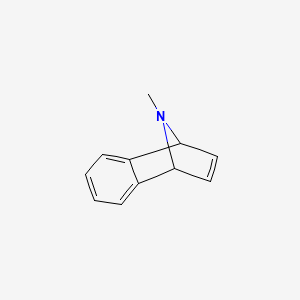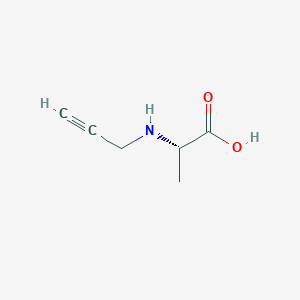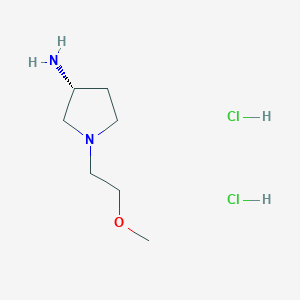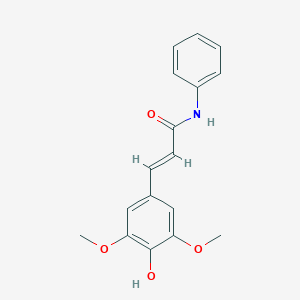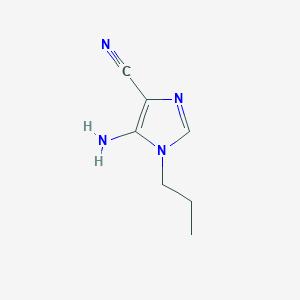
5-Amino-1-propyl-1H-imidazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-propyl-1H-imidazole-4-carbonitrile is a heterocyclic compound with the molecular formula C7H10N4. This compound is part of the imidazole family, which is known for its significant role in various biological and chemical processes. Imidazoles are five-membered ring structures containing two nitrogen atoms, and they are found in many natural and synthetic compounds with diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-propyl-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-propyl-1H-imidazole-4-carbonitrile with an amine source, such as ammonia or an amine derivative, under acidic or basic conditions. The reaction is usually carried out in a solvent like methanol or ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as transition metal complexes, can enhance the reaction efficiency and selectivity. Additionally, purification steps like crystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-propyl-1H-imidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted imidazoles, amines, and other functionalized derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
5-Amino-1-propyl-1H-imidazole-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 5-Amino-1-propyl-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1H-imidazole-4-carbonitrile: Similar in structure but lacks the propyl group.
4-Amino-1H-imidazole-5-carbonitrile: Another isomer with different positioning of the amino and nitrile groups.
5-Amino-4-cyanoimidazole: Similar core structure with variations in functional groups.
Uniqueness
5-Amino-1-propyl-1H-imidazole-4-carbonitrile is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to different interactions with molecular targets and potentially novel applications in research and industry.
Propriétés
Formule moléculaire |
C7H10N4 |
|---|---|
Poids moléculaire |
150.18 g/mol |
Nom IUPAC |
5-amino-1-propylimidazole-4-carbonitrile |
InChI |
InChI=1S/C7H10N4/c1-2-3-11-5-10-6(4-8)7(11)9/h5H,2-3,9H2,1H3 |
Clé InChI |
VHIKQQPQPJJVDL-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C=NC(=C1N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1R,4aR,6R,7S,7aR)-6-hydroxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B12824778.png)

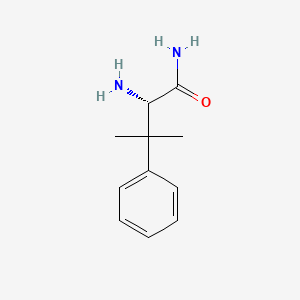
![(2R)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B12824790.png)
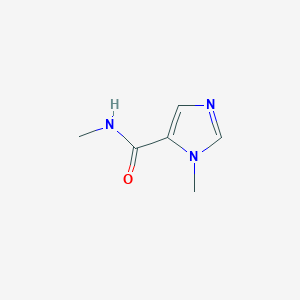
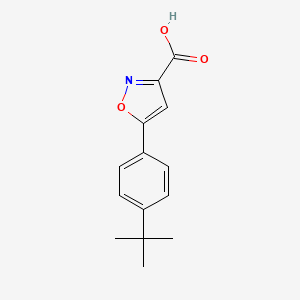
![2-{5-[(2,4-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-methylethanamine](/img/structure/B12824820.png)
![2-Ethoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12824824.png)
